molecular formula C10H12N4OS2 B2973343 N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207024-49-4

N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2973343
CAS No.: 1207024-49-4
M. Wt: 268.35
InChI Key: QTYRYLVADKDASY-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H12N4OS2 and its molecular weight is 268.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by Gomha et al. (2017) described the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety as potential anticancer agents. The compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with certain derivatives showing promising results (IC50 values of 1.61 ± 1.92 and 1.98 ± 1.22 µg/mL) (Gomha et al., 2017). Another research by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated them for their anticancer activity, with some compounds exhibiting promising GI50 values against various human cancer cell lines (Tiwari et al., 2017).

Antibacterial and Antifungal Activities

Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, demonstrating antibacterial and antifungal activities superior to some standard treatments against Xanthomonas oryzae pv. Oryzae and Botrytis cinerea (Yu et al., 2022).

Synthesis and Characterization

A variety of synthesis methods have been developed for thiazole and thiadiazole derivatives. For example, Patel and Patel (2015) focused on the synthesis and characterization of benzamide derivatives with potential antibacterial and antifungal properties (Patel & Patel, 2015). Rashdan et al. (2021) explored the synthesis of thiadiazole-based molecules for antiviral activity against COVID-19 through a structure-guided virtual screening approach (Rashdan et al., 2021).

Molecular Docking and ADMET Properties

The study by Tiwari et al. (2017) also included a molecular docking study to predict the probable mechanism of action of synthesized compounds and computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, highlighting the importance of these approaches in drug discovery (Tiwari et al., 2017).

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-3-4-7-9(17-14-12-7)10(15)11-8-5-6(2)13-16-8/h5H,3-4H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYRYLVADKDASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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